Interleukin-1beta (163-171)

Description

Properties

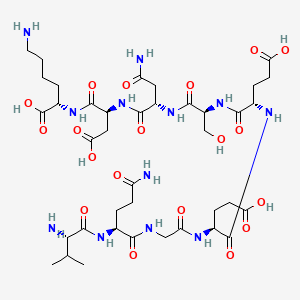

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64N12O19/c1-17(2)31(43)38(68)47-18(6-9-25(41)53)32(62)44-15-27(55)45-19(7-10-28(56)57)33(63)46-20(8-11-29(58)59)34(64)51-24(16-52)37(67)49-22(13-26(42)54)35(65)50-23(14-30(60)61)36(66)48-21(39(69)70)5-3-4-12-40/h17-24,31,52H,3-16,40,43H2,1-2H3,(H2,41,53)(H2,42,54)(H,44,62)(H,45,55)(H,46,63)(H,47,68)(H,48,66)(H,49,67)(H,50,65)(H,51,64)(H,56,57)(H,58,59)(H,60,61)(H,69,70)/t18-,19-,20-,21-,22-,23-,24-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXBZDOQHRZFDR-OEWCNXHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64N12O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1005.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106021-96-9 | |

| Record name | Interleukin-1beta (163-171) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106021969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity Profile of Interleukin 1beta 163 171

Immunostimulatory Capacities

The Interleukin-1beta (163-171) peptide has been shown to be a potent adjuvant, enhancing immune responses in various experimental settings. medchemexpress.com Its immunostimulatory effects are comparable to those of the mature human IL-1beta protein, effectively stimulating the immune response in normal subjects and restoring immune reactivity in immunocompromised individuals. nih.govrupress.org

Stimulation of Cellular Proliferation

Interleukin-1beta (163-171) has been observed to modulate the proliferation of various cell types, playing a role in both immune cell development and reproductive physiology.

The peptide has been shown to stimulate the proliferation of mouse thymocytes in vitro. medchemexpress.comnih.gov This activity is comparable to that of the full Interleukin-1beta molecule. pnas.org The ability to induce thymocyte proliferation underscores its role in T-cell activation and maturation. medchemexpress.com

In the context of ovarian function, Interleukin-1beta (163-171) has demonstrated modulatory effects on granulosa cells. While one study indicated that IL-1β can promote the proliferation of bovine granulosa cells, another study focusing on the 163-171 fragment did not directly assess proliferation but rather its effects on steroidogenesis. nih.govcambridge.org This latter study found that the peptide could modulate progesterone (B1679170) and estradiol-17 beta production by bovine granulosa cells, with the effect being dependent on the developmental stage of the follicle. nih.gov It is suggested that IL-1β acts as a survival factor and facilitates granulosa cell proliferation. cambridge.org

Adjuvant Properties in Immune Response Augmentation

Interleukin-1beta (163-171) has demonstrated potent adjuvant capabilities, effectively enhancing immune responses in a variety of experimental settings. medchemexpress.com Its mode of action as an adjuvant is centered on its ability to amplify both humoral and cellular immunity without inducing the detrimental inflammatory side effects associated with the full-length IL-1β protein. nih.govnih.gov

General Adjuvant Efficacy

The adjuvant effect of Interleukin-1beta (163-171) has been documented in its capacity to bolster the immune response to a range of antigens. Research has shown that this peptide can significantly increase T-cell proliferation and antigen-specific antibody production when co-administered with a vaccine. nih.gov For instance, when a DNA fragment encoding the IL-1β (163-171) peptide was fused to a DNA vaccine for foot-and-mouth disease virus (FMDV), mice receiving this fusion vaccine exhibited significantly higher FMDV-specific antibody responses and T-cell proliferation compared to those who received the FMDV DNA vaccine alone. nih.gov

The immunostimulating activity of the peptide is comparable to that of the native human IL-1β in terms of enhancing specific antibody-producing cells. nih.gov It has been successfully employed in animal studies to potentiate the specific immune response against T-helper-dependent cellular antigens and T-helper-independent polysaccharidic antigens. nih.gov This broad efficacy highlights its potential as a versatile adjuvant for both traditional and novel vaccine formulations. nih.govresearchgate.net

Table 1: Adjuvant Efficacy of Interleukin-1beta (163-171) in a DNA Vaccine Model

| Experimental Group | Antigen | Adjuvant | Key Findings |

| Control | FMDV DNA vaccine | None | Baseline immune response |

| Treatment | FMDV DNA vaccine | IL-1β (163-171) DNA fragment | Significant increase in FMDV-specific antibody response and T-cell proliferation nih.gov |

Augmentation of Responses to Poorly Immunogenic Antigens

A significant aspect of the adjuvant properties of Interleukin-1beta (163-171) is its ability to enhance the immune response to antigens that are inherently weak in eliciting a robust immune reaction. nih.govnih.govoup.com This is particularly valuable for the development of effective vaccines against pathogens with poorly immunogenic surface antigens.

Studies have shown that linking the human IL-1β (163-171) fragment to synthetic peptides from the ring erythrocyte surface antigen (RESA) of Plasmodium falciparum, a known poorly immunogenic antigen, resulted in a significant augmentation of the immune response. nih.gov Similarly, the peptide has been shown to enhance the in vivo immune response to SIII, a poorly immunogenic polysaccharidic antigen from Streptococcus pneumoniae type III. nih.govoup.com In a murine model, Interleukin-1beta (163-171) was also used in conjunction with a poorly immunogenic fibrosarcoma to induce an anti-tumor response. medchemexpress.commedchemexpress.com

This capacity to overcome low immunogenicity is a critical attribute for an adjuvant, as many modern vaccine candidates, including synthetic peptides and recombinant proteins, often lack the inherent ability to stimulate a strong and lasting immune memory. nih.gov

Table 2: Augmentation of Immune Response to Poorly Immunogenic Antigens by Interleukin-1beta (163-171)

| Antigen Type | Specific Antigen Example | Outcome of Co-administration with IL-1β (163-171) |

| Parasitic Peptide | RESA from Plasmodium falciparum | Maximal antibody production, particularly with liposomal delivery nih.gov |

| Bacterial Polysaccharide | SIII from Streptococcus pneumoniae type III | Enhanced in vivo immune response nih.govoup.com |

| Tumor Antigen | Poorly immunogenic fibrosarcoma (CE-2) | Consistent but limited inhibition of tumor growth medchemexpress.commedchemexpress.com |

Dissociation from Canonical Inflammatory Responses

A defining and highly advantageous feature of Interleukin-1beta (163-171) is its separation of immunostimulatory activity from the pro-inflammatory effects characteristic of the parent IL-1β molecule. nih.govnih.govnih.gov While whole IL-1β is a potent inflammatory mediator, the 163-171 fragment retains the ability to activate T-cells and enhance immune responses without triggering systemic inflammation. peptide.com

Absence of Systemic Inflammatory Markers

The administration of Interleukin-1beta (163-171) does not lead to the typical markers of systemic inflammation that are observed with the full-length IL-1β. plos.org The parent molecule, IL-1β, is a key pro-inflammatory cytokine involved in the pathogenesis of various chronic inflammatory diseases. 5-formyl-ctp.com It stimulates the production of other inflammatory mediators and is associated with elevated levels of systemic inflammatory markers like C-reactive protein (CRP) and other acute-phase proteins. nih.govfrontiersin.orgnih.gov In contrast, the 163-171 peptide has been described as non-inflammatory, indicating its inability to induce these systemic inflammatory cascades. asm.org This lack of pro-inflammatory activity is a crucial attribute for its potential use as a safe vaccine adjuvant in humans. nih.gov

Lack of Pyrogenic Activity

One of the hallmark inflammatory effects of Interleukin-1β is its pyrogenic (fever-inducing) activity, which led to its historical designation as an "endogenous pyrogen". nih.govbiospective.comwikipedia.org IL-1β mediates fever by acting on the hypothalamus to increase the production of prostaglandins. biospective.comsinobiological.com However, research has consistently demonstrated that the Interleukin-1beta (163-171) fragment is devoid of this pyrogenic activity. nih.gov In vivo studies have confirmed that this peptide does not induce fever, a significant advantage over the use of the complete IL-1β molecule as an adjuvant. nih.gov This lack of pyrogenicity further underscores the dissociation of its immunostimulatory properties from the inflammatory effects of the parent cytokine. ias.ac.in

Non-Induction of Metabolic Derangements Associated with Systemic Inflammation

Systemic inflammation, often driven by cytokines like IL-1β, is increasingly linked to metabolic dysregulation, including insulin (B600854) resistance and alterations in lipid metabolism. frontiersin.orgnih.govahajournals.org The pro-inflammatory actions of IL-1β can contribute to the metabolic abnormalities seen in conditions like type 2 diabetes and obesity. plos.orgpnas.orgnih.gov Given that Interleukin-1beta (163-171) does not induce systemic inflammation, it is not associated with these metabolic derangements. Its non-inflammatory nature suggests that it would not contribute to the metabolic side effects that can be a concern with therapies that have pro-inflammatory components. This clean profile further enhances its suitability as a safe immunomodulatory agent.

Lack of Synergistic Toxicity with Proinflammatory Cytokines

Interleukin-1beta (163-171), a nonapeptide fragment of human IL-1β with the sequence VQGEESNDK, has been identified as possessing the immunostimulatory properties of the parent molecule while being devoid of its inflammatory and toxic effects. nih.govnih.govnih.gov Research has demonstrated that this fragment does not induce the toxic effects associated with the administration of the full IL-1β protein, indicating a separation of the molecule's functional domains. nih.govnih.gov

Studies comparing the in vivo effects of human recombinant IL-1β and the synthetic 163-171 fragment have shown a stark contrast in their toxicity profiles. nih.gov While high doses of IL-1β can induce a shock-like state leading to death in animal models, the 163-171 peptide does not produce any observable toxic effects when administered under the same conditions. nih.govrupress.org This lack of inherent toxicity suggests that the fragment does not contribute to or amplify the toxic effects that can be seen with high concentrations of proinflammatory cytokines.

The toxic effects of IL-1β administration, such as severe hypothermia and hypoglycemia, were not observed with the 163-171 peptide. nih.gov Notably, the lethal effects of IL-1β were not found to be preceded by the appearance of circulating Tumor Necrosis Factor (TNF), another potent proinflammatory cytokine. nih.gov This finding suggests that the acute toxicity of IL-1β itself is not directly mediated by a synergistic effect with TNF. The 163-171 fragment, being non-toxic on its own, does not exhibit synergistic toxicity with other proinflammatory cytokines. nih.govnih.gov Its safety profile distinguishes it from the complete IL-1β molecule and underscores its potential as a targeted immunomodulatory agent without the associated inflammatory and toxic side effects. nih.govplos.org

Table 1: Comparative In Vivo Effects of IL-1β and Interleukin-1beta (163-171) in Mice

| Feature | Human Recombinant IL-1β | Interleukin-1beta (163-171) | Reference |

|---|---|---|---|

| Toxicity | Induces shock-like state, hypothermia, hypoglycemia, and death at high doses. | No toxic effects observed. | nih.gov |

| Inflammatory Response | Causes inflammation-associated metabolic changes. | Devoid of proinflammatory activities. | nih.govnih.gov |

| Immunostimulatory Activity | Stimulates and restores immune responses. | Possesses comparable immunostimulatory and adjuvant activities. | nih.govplos.org |

| Effect in Adrenalectomized Mice | Causes shock and death. | Does not show toxic effects. | nih.govrupress.org |

Cellular and Molecular Mechanisms of Action of Interleukin 1beta 163 171

Differential Interaction with Interleukin-1 Receptors

Unlike the full Interleukin-1beta protein, the 163-171 fragment demonstrates a unique mode of interaction with cellular surfaces that is not mediated by the classical IL-1 receptors.

Research has shown that the binding of the Interleukin-1beta (163-171) fragment to cells is not saturable and cannot be inhibited by an excess of the complete IL-1β molecule. researchgate.net This lack of competition suggests that the peptide does not bind to the same specific, high-affinity receptors as the full-length cytokine. The binding characteristics are more indicative of a non-specific, receptor-independent association with the cell membrane. One study reported that the nonapeptide may enter the cell through passive diffusion across the cell membrane. nih.gov

Multiple sources confirm that the Interleukin-1beta (163-171) fragment is not an IL-1R-binding domain of IL-1β. wikipedia.org This explicitly indicates that it does not interact with the canonical Interleukin-1 Receptor Type 1 (IL-1R1), which is the primary signaling receptor for the pro-inflammatory activities of the full IL-1β protein. This lack of binding to IL-1R1 is consistent with the observation that the 163-171 fragment does not possess the inflammatory properties associated with the parent molecule. scispace.com

Cellular Uptake and Intracellular Localization

The entry of Interleukin-1beta (163-171) into cells and its subsequent location within the cell are governed by processes that are distinct from the receptor-mediated endocytosis typical of full-length cytokines.

The association of the Interleukin-1beta (163-171) fragment with cells is strictly temperature-dependent. researchgate.net This characteristic suggests that the process of cellular uptake is an active one, requiring metabolic energy, rather than simple adsorption to the cell surface.

Evidence points towards a receptor-independent mechanism for the internalization of the Interleukin-1beta (163-171) fragment. It has been proposed that the peptide enters cells via passive diffusion through the cell membrane. nih.gov This mode of entry bypasses the need for specific cell surface receptors and is a key feature distinguishing its action from that of the complete IL-1β protein.

Following cellular uptake, the full-length Interleukin-1beta has been observed to be localized in the cytoplasmic ground substance of stimulated human monocytes. nih.gov While direct studies on the precise subcellular localization of the 163-171 fragment are limited, its proposed mechanism of entry via passive diffusion suggests an initial distribution within the cytoplasm. Research on the full IL-1β molecule has shown that its secretion follows a novel pathway that does not involve the endoplasmic reticulum or Golgi apparatus, with the protein being found in the ground substance of the cytoplasm. nih.gov

Intracellular Signaling Pathways Independent of Canonical IL-1R Activation

The nonapeptide Interleukin-1beta (163-171), with the amino acid sequence Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys (VQGEESNDK), represents a functionally distinct region of the mature Interleukin-1beta (IL-1β) protein. nih.govgoogle.com A significant body of research indicates that this fragment exerts its biological effects through mechanisms that are independent of the canonical Interleukin-1 receptor (IL-1R) binding and signaling cascade. medchemexpress.com Unlike the full-length IL-1β protein, which initiates inflammatory responses by binding to the IL-1R1, the 163-171 fragment does not bind to this receptor and is devoid of the associated inflammatory and pyrogenic activities. nih.govnih.gov

The Interleukin-1beta (163-171) peptide has been shown to activate a specific subset of biological functions, primarily related to immunostimulation, without engaging the IL-1R. nih.govnih.gov This dissociation of activities highlights that the functional domains for immunostimulation are distinct from those responsible for inflammation and receptor binding within the IL-1β molecule. google.comnih.gov

Research has demonstrated that the 163-171 fragment can:

Activate T-cells : The peptide is recognized as a T-cell activator, capable of stimulating mouse thymocyte proliferation. medchemexpress.com

Enhance Antibody Response : It has been shown to augment the primary and secondary antibody responses to both T-helper-dependent antigens, like sheep red blood cells (SRBC), and T-helper-independent antigens. google.com This suggests its potential use as a vaccine adjuvant. google.com

Promote Anti-Tumor Activity : In preclinical models, the nonapeptide has been found to induce a consistent, albeit limited, inhibition of tumor growth and can help recruit anti-tumor reactivity. medchemexpress.com

Restore Immune Function : The fragment has shown the ability to restore immune reactivity in immunocompromised animal models, with an efficacy comparable to the full-length IL-1β protein in this specific function. nih.gov

Crucially, these immunostimulatory effects are achieved without inducing the inflammation-associated metabolic changes characteristic of the parent molecule, such as hypoglycemia, hypoferremia, or the release of acute-phase proteins. nih.gov The peptide also lacks the toxicity associated with high doses of IL-1β. nih.gov While the downstream effects of T-cell activation and enhanced antibody production are well-documented, the precise intracellular signaling pathways initiated by the 163-171 fragment in the absence of IL-1R interaction remain to be fully elucidated.

Structure-Activity Relationship Investigations

Studies into the structure-activity relationship of the IL-1β protein have been instrumental in dissecting its multifaceted biological activities. It has been established that the pleiotropic effects of IL-1β are not housed in a single active site but are distributed across different domains of the protein.

The mature IL-1β protein is a complex cytokine where different amino acid sequences are responsible for distinct biological outcomes. While the integrity of the whole molecule is generally required for binding to the IL-1 receptor and inducing a full inflammatory response, specific fragments have been identified that carry a subset of the protein's total activities. nih.gov This has led to the mapping of functional domains within the IL-1β structure.

For example, regions in both the N-terminus and C-terminus are understood to be critical for effective binding to the IL-1 receptor. In contrast, the fragment corresponding to amino acids 163-171 has been identified as a key domain for the immunostimulatory properties of IL-1β, separate from its inflammatory effects. nih.govnih.gov Similarly, other fragments have been associated with different specific activities, such as bone resorption. nih.gov This functional dissociation implies that the epitope for immunostimulation is structurally different from that which stimulates bone resorption or inflammation. nih.gov

| Protein Region/Fragment | Associated Biological Function | IL-1 Receptor Binding |

|---|---|---|

| Full-length IL-1β | Inflammation, Immunostimulation, Pyrogenesis, Bone Resorption | Yes |

| Fragment (163-171) | Immunostimulation (e.g., T-cell activation, adjuvant activity) | No |

| N-terminus / C-terminus | Critical for receptor binding | Yes |

To further explore the structural requirements for the immunostimulatory activity of the Interleukin-1beta (163-171) fragment, various analog studies and structural modifications have been undertaken. These investigations aim to identify the key amino acid residues responsible for its biological function and to potentially develop derivatives with enhanced or more specific activities.

Studies have been conducted on the immunomodulating activity of analogs of the non-inflammatory 163-171 fragment. invivochem.cnsemanticscholar.org By systematically substituting amino acids within the VQGEESNDK sequence, researchers can probe the contribution of each residue to the peptide's ability to stimulate an immune response. For instance, modifications can explore the role of charge, hydrophobicity, and steric conformation in T-cell activation. The goal of such analog development is to refine the peptide's therapeutic potential, for example, by creating more potent vaccine adjuvants or radioprotective agents with minimal side effects. semanticscholar.org These structure-activity relationship studies are crucial for the rational design of synthetic peptides with tailored immunomodulatory profiles. invivochem.cn

Role of Interleukin 1beta 163 171 in Immunological Processes and Disease Models

Immunorestorative Potential in Immunocompromised States

Studies have shown that Interleukin-1beta (163-171) exhibits significant immunorestorative capabilities in immunocompromised animal models. When administered to immunodepressed mice, the synthetic nonapeptide demonstrated an ability to restore immune reactivities. nih.govmdpi.com Its immunomodulatory capacities were found to be qualitatively and quantitatively comparable to those of the mature human IL-1 beta protein. nih.gov Specifically, the fragment was effective in stimulating the immune response in both normal and immunocompromised mice, showcasing its potential to bolster deficient immune systems. nih.govmdpi.com This immunorestorative activity is particularly noteworthy as it is achieved without inducing the inflammatory effects associated with the complete IL-1 beta molecule. nih.gov

Modulation of Anti-Tumor Immunity

The Interleukin-1beta (163-171) fragment has been shown to play a significant role in modulating the immune response against tumors. Its action involves both the direct induction of tumor rejection and the recruitment of immune cells to mount an anti-tumor attack.

Induction of Tumor Rejection

Research indicates that the synthetic IL-1 beta (163-171) peptide is as efficient as the entire IL-1 beta protein in inducing the rejection of tumors. nih.govmdpi.com In studies using a poorly immunogenic fibrosarcoma (CE-2) model in BALB/c mice, daily administration of the peptide at the tumor site resulted in a consistent, though limited, inhibition of tumor growth. frontiersin.org This demonstrates a direct effect on hindering tumor progression. The ability to induce tumor rejection without the associated inflammatory toxicities of the full cytokine marks a significant advantage for this peptide fragment. nih.gov

Recruitment of Anti-Tumor Reactivity

The nonapeptide is capable of recruiting and triggering anti-tumor reactivity, a process described as lymphokine-activated tumor inhibition (LATI). While the peptide alone has a modest effect, its ability to inhibit tumor growth is strongly enhanced when administered to mice that have been challenged with tumor cells mixed with nonreactive lymphocytes from tumor-bearing mice. This enhancement is primarily driven by the L3T4+ lymphocyte subset. Furthermore, combining the peptide injections with low doses of Interleukin-2 (IL-2) also elicits a similarly efficient LATI response. A significant outcome of this recruited reactivity is the development of a tumor-specific immune memory in a majority of the treated mice, suggesting a long-term protective effect.

Radioprotective and Viability-Restorative Effects Post-Irradiation

Interleukin-1beta (163-171) has demonstrated both protective and restorative properties against the harmful effects of ionizing radiation.

When administered to mice 20 hours before lethal total-body irradiation (at doses of 750 or 850 cGy), the nonapeptide increased the percentage of survival, indicating a significant radioprotective effect. nih.gov This protective capacity is comparable to that of the full human recombinant IL-1 beta, although it is less effective and follows a different dose-response relationship, suggesting distinct radioprotective pathways. nih.gov

The peptide also shows viability-restorative effects when administered immediately after lethal irradiation exposure (850 cGy), leading to an increased survival percentage. nih.gov While the restorative effect is less potent than its protective effect, it highlights the peptide's ability to aid in recovery after radiation damage. nih.gov A structurally modified, lipophilic derivative of the nonapeptide (palmitoylated) also showed significant protection in mice against lethal radiation doses, with a dose reduction factor of 1.07 and improved recovery of red blood cells and platelets. nih.gov

| Treatment Timing | Radiation Dose | Observed Effect | Comparison with full IL-1β |

|---|---|---|---|

| 20 hours before irradiation | 750 or 850 cGy | Increased survival percentage (Protection) | Less effective, different dose-response |

| Immediately after irradiation | 850 cGy | Increased survival percentage (Restoration) | Less effective, comparable dose-response |

| Palmitoylated peptide before irradiation | Lethal doses | Improved recovery of red blood cells and platelets | Not directly compared |

Implications in Metabolic Disorders

While the full Interleukin-1 beta protein is a key proinflammatory cytokine implicated in the pancreatic islet inflammation of type 2 diabetes mellitus (T2DM), the specific role of the 163-171 fragment appears to be distinct. plos.orgmdpi.com The fragment itself does not induce the inflammation-associated metabolic changes, such as hypoglycemia or hyperinsulinemia, that are characteristic of the whole IL-1 beta molecule. nih.govmdpi.com

Impact within Type 2 Diabetes Mellitus Models (e.g., KK-A^y mice)

The Interleukin-1beta (163-171) fragment has been utilized in a therapeutic context within a diabetic KK-A^y mouse model, which spontaneously develops obesity and hyperglycemia. plos.org Specifically, the VQGEESNDK sequence was incorporated into an IL-1β-targeted epitope peptide vaccine (1βEPP). plos.org The rationale for its inclusion was to leverage its known immunostimulatory and adjuvant effects to enhance the vaccine's efficacy, without inducing inflammatory or toxic side effects. plos.org

| Parameter | Observed Outcome in Vaccine-Treated Mice |

|---|---|

| Body Weight | Significantly decreased weight gain |

| Glucose Metabolism | Protection from hyperglycemia, improved glucose tolerance and insulin (B600854) sensitivity |

| Serum Lipids | Significant reduction in free fatty acids, triglycerides, and total cholesterol |

| Pancreatic β-cells | Restored β-cell mass and inhibited β-cell apoptosis |

The study demonstrated that the vaccine restored β-cell mass, inhibited apoptosis of β-cells, and downregulated the expression of IL-1β itself. plos.orgmdpi.comnih.gov The positive outcomes on glucose control and β-cell function underscore the therapeutic potential of neutralizing IL-1β in T2DM, with the 163-171 fragment playing a supportive role as a non-inflammatory adjuvant in the vaccine formulation. plos.orgnih.gov

Glucose Homeostasis Improvement

The parent cytokine, Interleukin-1β (IL-1β), is known to play a complex and often detrimental role in glucose metabolism. Chronic inflammation mediated by IL-1β can disrupt insulin signaling pathways, reduce glucose uptake, and contribute to insulin resistance nih.gov. It is considered a key factor in the pancreatic islet inflammation seen in type 2 diabetes mellitus (T2DM) plos.org.

Pancreatic Beta-Cell Function and Mass Preservation

Excess levels of the full-length IL-1β cytokine are cytotoxic to pancreatic beta-cells, the cells responsible for producing insulin. IL-1β can impair beta-cell function and induce apoptosis (programmed cell death), contributing to the decline in beta-cell mass that characterizes the progression of T2DM plos.orgnih.govnih.gov. This process is partly mediated by the activation of the NF-κB pathway, which leads to the expression of genes that promote cell death, such as Fas nih.gov.

The application of the Interleukin-1beta (163-171) fragment's unique properties has shown promise in mitigating this damage. In a study developing an IL-1β-targeted vaccine for a diabetic mouse model, an epitope corresponding to the 163-171 amino acid residue sequence was utilized due to its non-inflammatory immunostimulatory capabilities plos.org. The immunization with this vaccine led to the restoration of beta-cell mass and a significant decrease in beta-cell apoptosis in the diabetic mice. These protective effects were attributed to the vaccine's ability to neutralize the biological activity of IL-1β, thereby preserving the function and survival of pancreatic beta-cells plos.org.

Lipid Profile Modulation

Systemic inflammation, in which IL-1β is a key mediator, is closely linked with dyslipidemia—an abnormal amount of lipids (e.g., triglycerides, cholesterol) in the blood knmu.edu.uanih.gov. This condition is a major risk factor for cardiovascular disease. While therapies that block IL-1β have been shown to reduce inflammation-related cardiovascular events, their effects on lipid levels can be complex revespcardiol.org.

However, research employing a therapeutic vaccine approach based on the Interleukin-1beta (163-171) fragment has demonstrated direct, beneficial effects on the lipid profile. In a study conducted on diabetic KK-Ay mice, an IL-1β-targeted epitope vaccine (1βEPP) was developed plos.org. The results showed that immunization with 1βEPP led to a significant reduction in the serum levels of several key lipids.

| Lipid Parameter | Reduction Percentage (%) vs. Control | Source |

|---|---|---|

| Free Fatty Acids (FFA) | 17.9% | plos.org |

| Triglycerides (TGs) | 16.2% | plos.org |

| Total Cholesterol (TC) | 10.4% | plos.org |

| Non-HDL Cholesterol | 16.1% | plos.org |

Interruption of NF-κB Activation Pathways

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA and is a central mediator of inflammatory responses. The parent IL-1β molecule is a potent activator of the NF-κB pathway nih.govmdpi.com. Upon binding to its receptor, IL-1β triggers a signaling cascade that leads to the activation of NF-κB, which then moves into the nucleus to promote the expression of a wide range of pro-inflammatory genes 5-formyl-ctp.comsumoprotease.com.

The Interleukin-1beta (163-171) fragment has been shown to interfere with this process. Experimental studies have demonstrated that the 163-171 peptide can competitively inhibit the binding of the full-length IL-1β molecule to its receptor 5-formyl-ctp.comsumoprotease.com. This competitive inhibition results in a reduced activation of downstream signaling pathways, including the NF-κB pathway 5-formyl-ctp.comsumoprotease.com. Consequently, this leads to a decreased production of pro-inflammatory mediators.

Furthermore, a vaccine targeting IL-1β, which was designed based on the properties of the 163-171 region, was shown to effectively interrupt NF-κB activation in diabetic mice by reducing the levels of key signaling proteins like IKKβ and pRelA plos.org. This interruption of the NF-κB pathway is a key mechanism behind the fragment's ability to modulate immune responses without causing inflammation.

Interactions with Specific Antigens in Vaccine Development (e.g., Plasmodium falciparum RESA, HIV)

One of the most extensively researched applications of the Interleukin-1beta (163-171) fragment is its use as a vaccine adjuvant. An adjuvant is a substance that enhances the body's immune response to an antigen. The 163-171 peptide is a potent adjuvant that can augment the immune response to otherwise poorly immunogenic synthetic peptides, making it a valuable component in the design of subunit vaccines nih.govnih.govmedchemexpress.com.

Plasmodium falciparum RESA: In the development of a malaria vaccine, the 163-171 fragment was chemically linked to synthetic peptide sequences of the ring erythrocyte surface antigen (RESA) of Plasmodium falciparum nih.gov. RESA is an asexual blood-stage antigen, but peptides derived from it are often poorly immunogenic on their own. The study found that conjugating the RESA peptides to the IL-1β fragment significantly augmented the immune response in mice nih.gov.

| Finding | Result | Source |

|---|---|---|

| Antibody Production | Maximal antibody production observed with peptide-IL-1β conjugates delivered in liposomes. | nih.gov |

| IgG Isotype Profile | Predominantly induced IgG2a/2b isotypes, suggesting a Th1-type T-helper response. | nih.gov |

| In Vitro Efficacy | Antibodies generated showed a 50-85% inhibition of merozoite reinvasion into red blood cells. | nih.gov |

Human Immunodeficiency Virus (HIV): Similarly, the 163-171 fragment has been used to enhance the immune response to synthetic peptides from HIV nih.gov. The activation of T helper cells is critical for generating an effective immune response against viral infections. In a study, peptides from defined regions of HIV proteins (gp41, Gag, and gp120) were conjugated with the IL-1β (163-171) fragment nih.gov.

The results showed that spleen cells from mice primed with the conjugated peptides produced a significantly greater proliferative response upon stimulation compared to cells from mice primed with the peptide alone nih.gov. Furthermore, immunization with the conjugated peptides led to robust antibody production, which was not observed with the peptides alone. A high level of IgG2a antibody production was correlated with a high level of IFN-gamma production, indicating a strong Th1-biased immune response. These findings support the use of the Interleukin-1beta (163-171) fragment in the design of synthetic vaccines against HIV nih.govcel-sci.com.

Preclinical Research Modalities and Methodologies for Interleukin 1beta 163 171 Studies

In Vivo Model Systems

In vivo studies have been crucial in demonstrating the biological relevance and potential therapeutic applications of the Interleukin-1beta (163-171) fragment in complex physiological systems.

Murine Immunomodulation Models (e.g., Mice immunized with SRBC, SIII)

The immunostimulatory capabilities of Interleukin-1beta (163-171) have been assessed in murine models using T-cell dependent and independent antigens. In studies involving mice immunized with sheep red blood cells (SRBC), a T-dependent antigen, the nonapeptide demonstrated a potent, dose-dependent enhancement of the primary immune response. medchemexpress.com This adjuvant activity was observed when the peptide was administered through various routes, including intraperitoneally, subcutaneously, intravenously, and orally. medchemexpress.com

Furthermore, the peptide was also shown to be effective in enhancing the immune response to the T-helper-independent antigen SIII, a polysaccharidic antigen from Streptococcus pneumoniae type III. The ability to stimulate antibody responses to both types of antigens highlights the fragment's broad immunostimulatory potential, qualitatively comparable to that of the complete human recombinant IL-1β protein.

| Model System | Antigen | Key Research Finding |

|---|---|---|

| Mice (e.g., C3H/HeN, BALB/c) | Sheep Red Blood Cells (SRBC) | The 163-171 peptide significantly enhanced the primary and secondary antibody responses against this T-dependent antigen. medchemexpress.com |

| Mice | SIII Polysaccharide (Streptococcus pneumoniae type III) | The peptide was able to enhance the in vivo immune response to this poorly immunogenic, T-helper-independent antigen. |

Disease-Specific Animal Models (e.g., Diabetic KK-A^y mice, Fibrosarcoma models)

Research into the effects of Interleukin-1beta (163-171) has extended to disease-specific animal models, particularly in oncology.

Fibrosarcoma Models : In BALB/c mice bearing a poorly immunogenic fibrosarcoma (CE-2), the administration of the 163-171 peptide was investigated for its ability to trigger lymphokine-activated tumor inhibition. nih.gov Studies showed that daily injections of the peptide at the tumor challenge site induced a consistent, though limited, inhibition of tumor growth. medchemexpress.comnih.gov This anti-tumor activity was found to be significantly enhanced when the peptide was co-administered with nonreactive lymphocytes from tumor-bearing mice or with Interleukin-2. nih.gov Research indicated that the peptide could help induce efficient immune recognition of tumor cells and establish a tumor-specific immune memory in a significant percentage of the treated mice. nih.gov

Based on a review of available research, studies specifically investigating the Interleukin-1beta (163-171) fragment in the Diabetic KK-A^y mouse model were not identified. The existing literature on this model focuses on the role of the full IL-1β protein and the effects of vaccines targeting it. nih.govplos.orgplos.orgnih.govresearchgate.net

| Model System | Disease | Key Research Finding |

|---|---|---|

| BALB/c Mice | Fibrosarcoma (CE-2) | The 163-171 peptide induced a limited inhibition of tumor growth and could establish tumor-specific immune memory. medchemexpress.comnih.gov |

Radioprotection Models (e.g., Lethally Irradiated Mice)

A significant area of preclinical research on Interleukin-1beta (163-171) involves its potential as a radioprotective agent. Studies have compared the protective and restorative activities of the nonapeptide with the full human recombinant IL-1β in lethally irradiated mice.

When administered to mice 20 hours before lethal total-body irradiation, the nonapeptide increased the percentage of survival, demonstrating a radioprotective effect. nih.gov It also showed restorative activity, increasing survival when injected immediately after lethal irradiation. nih.gov In both protective and restorative contexts, the nonapeptide was found to be less effective than the full IL-1β molecule. nih.gov However, a key finding is that the 163-171 fragment provides these protective effects without the inflammatory side effects associated with the parent protein. nih.gov

Further research has explored chemically modified versions of the peptide to enhance its efficacy. A lipophilic derivative, a palmitoylated version of the nonapeptide, was synthesized and tested in C3H/HeN mice. nih.gov This modified peptide provided significant protection against potentially lethal doses of ionizing radiation, with hematological studies showing it improved the recovery of red blood cells and platelets in irradiated mice compared to untreated controls. nih.gov

| Model System | Methodology | Key Research Finding |

|---|---|---|

| Lethally Irradiated Mice | Peptide administered 20 hours before irradiation. | Demonstrated radioprotective activity by increasing survival rates, though less effective than full IL-1β. nih.gov |

| Lethally Irradiated Mice | Peptide administered immediately after irradiation. | Showed restorative activity by increasing survival, but restoration was less pronounced than protection. nih.gov |

| Lethally Irradiated C3H/HeN Mice | Administration of a palmitoylated derivative of the peptide. | The modified peptide significantly protected mice from lethal radiation and improved recovery of red blood cells and platelets. nih.gov |

Comparative Vertebrate Studies (e.g., Rainbow Trout)

A review of the available scientific literature indicates that while the full Interleukin-1β protein has been cloned and its bioactivity studied in rainbow trout (Oncorhynchus mykiss), eafp.orgelsevierpure.comnih.gov specific research on the Interleukin-1beta (163-171) fragment in this or other comparative vertebrate models was not identified in the search results. Studies in fish have focused on the recombinant full-length IL-1β and other derived peptides, such as the 197-206 fragment, to assess activities like leucocyte migration and phagocytosis. researchgate.net

In Vitro Cellular Assays

In vitro assays have been instrumental in dissecting the specific cellular mechanisms through which Interleukin-1beta (163-171) exerts its immunostimulatory effects.

Lymphocyte Proliferation Assays (e.g., Thymocyte proliferation)

The direct effect of the Interleukin-1beta (163-171) peptide on lymphocyte activation has been confirmed using in vitro proliferation assays. The fragment has been shown to stimulate mouse thymocyte proliferation in a dose-dependent manner. medchemexpress.com

In one study examining the potential for creating composite peptides with built-in adjuvanticity, the 163-171 fragment was synthesized alongside a sequence from the hepatitis B surface antigen. nih.gov In a thymocyte proliferation assay, the 163-171 peptide alone showed activity, while the hepatitis B-derived sequence was inactive. nih.gov A composite peptide containing both sequences demonstrated comparable proliferative activity to the 163-171 fragment alone, confirming that the immunostimulatory function resided within this specific nonapeptide region. nih.gov

| Assay Type | Cell Type | Key Research Finding |

|---|---|---|

| Thymocyte Proliferation Assay | Mouse Thymocytes | The 163-171 peptide directly stimulates the proliferation of thymocytes in a dose-dependent manner. medchemexpress.com |

| Thymocyte Proliferation Assay | Mouse Thymocytes | Confirmed that the immunostimulatory activity of a larger composite peptide was attributable to the 163-171 sequence. nih.gov |

Antibody Production Assessment (e.g., Hemolytic Plaque Assay)

The immunostimulatory properties of the Interleukin-1beta (163-171) peptide, a nonapeptide fragment (VQGEESNDK) of human IL-1β, have been evaluated in preclinical models by assessing its capacity to enhance antibody responses. nih.gov A key methodology for this evaluation is the hemolytic plaque assay, which quantifies antibody-producing cells.

In studies involving mice immunized with sheep red blood cells (SRBC), a T-helper-dependent antigen, the IL-1β (163-171) peptide was shown to significantly enhance the antibody response. nih.gov The effect was dose-dependent, with maximal activity observed when the peptide was administered concurrently with the antigen. nih.gov This immunostimulating activity was also observed in the secondary response to SRBC, indicating an enhancement of immunological memory. nih.gov The primary mechanism of action appears to be an increase in the frequency of antigen-specific antibody-producing cells, as no general increase in spleen cell numbers was observed following treatment. nih.gov

The peptide's efficacy extends to T-helper-independent antigens as well. Research has demonstrated that IL-1β (163-171) can enhance the in vivo immune response to SIII, a poorly immunogenic polysaccharidic antigen from Streptococcus pneumoniae type III. nih.gov Comparative studies have shown that the adjuvant effect of the synthetic fragment is qualitatively, and at times quantitatively, similar to that of the complete recombinant human IL-1β protein. nih.govresearchgate.net

Table 1: Comparative Adjuvanticity of IL-1β (163-171) Peptide This table summarizes the comparative effectiveness of the IL-1β (163-171) peptide against other known adjuvants in stimulating an antibody response to Sheep Red Blood Cells (SRBC) as measured by the hemolytic plaque assay.

| Adjuvant | Antigen | Response Metric | Result (Specific PFC/spleen) |

|---|---|---|---|

| Saline (Control) | SRBC | Plaque-Forming Cells (PFC) | 36,898 |

| IL-1β (163-171) | SRBC | Plaque-Forming Cells (PFC) | 81,846 |

| MDP (Muramyl Dipeptide) | SRBC | Plaque-Forming Cells (PFC) | 81,283 |

Data sourced from research comparing adjuvants in mice immunized with SRBC. researchgate.net

Cell Association and Internalization Studies

Understanding the mechanisms by which the Interleukin-1beta (163-171) fragment interacts with target cells is crucial for elucidating its biological activity. Studies have been conducted to investigate the cell association and internalization of this immunostimulatory peptide. Research has confirmed that the fragment is capable of associating with cells, a prerequisite for its function. researchgate.net Further investigations have explored the specific processes of binding and subsequent internalization of the 163-171 peptide, providing insight into how it initiates intracellular signaling cascades that lead to an enhanced immune response. nih.gov

Cell Proliferation Studies (e.g., Granulosa cells)

The biological effects of Interleukin-1beta (163-171) have been examined in the context of ovarian function, specifically focusing on its influence on granulosa cell proliferation and steroidogenesis. nih.govcambridge.org IL-1β is known to be a modulator of these processes, and its effects can be dependent on the developmental stage or size of the ovarian follicle. nih.govcambridge.org

In vitro studies using bovine granulosa cells have shown that the IL-1β (163-171) fragment can modulate steroid production. nih.gov Specifically, the peptide was found to stimulate the basal output of progesterone (B1679170) in cells derived from both small (<5 mm) and large (>8 mm) follicles. nih.govscispace.com However, its effect on follicle-stimulating hormone (FSH)-induced steroidogenesis differed based on follicle size. The peptide reduced FSH-induced progesterone and estradiol-17β output in cells from large follicles but not in those from small follicles. nih.gov These findings suggest that the modulatory role of the IL-1β fragment on granulosa cell function is dependent on the follicular development stage. nih.gov

Table 2: Effect of IL-1β (163-171) on Progesterone (P4) Release by Bovine Granulosa Cells This table illustrates the impact of different concentrations of the IL-1β (163-171) fragment on basal progesterone production in granulosa cells from small and large follicles.

| Follicle Size | IL-1β (163-171) Concentration (ng/ml) | Effect on Basal P4 Output |

|---|---|---|

| Small (< 5 mm) | 0.5 | Stimulated |

| Small (< 5 mm) | 5 | Stimulated |

| Large (> 8 mm) | 0.5 | Stimulated |

| Large (> 8 mm) | 5 | Stimulated |

Data derived from in vitro studies on bovine granulosa cells. nih.gov

Vaccine Formulation and Delivery Strategies

Peptide Conjugates

To enhance the immunogenicity of poorly antigenic synthetic peptides, the Interleukin-1beta (163-171) fragment has been employed as a covalently linked immunomodulator. nih.govnih.gov This strategy involves chemically conjugating the IL-1β peptide to a target antigen, creating a chimeric immunogen. nih.govcel-sci.com

This approach has been successfully applied to synthetic peptides from pathogens such as Plasmodium falciparum and Human Immunodeficiency Virus (HIV). nih.govnih.gov For instance, the 163-171 fragment was linked to two different peptide sequences of the ring erythrocyte surface antigen (RESA) of P. falciparum. nih.gov Similarly, it was conjugated to peptides from the gp41, gp120, and gag proteins of HIV. nih.gov In preclinical models, these peptide-IL-1β conjugates induced significantly higher antibody production and more robust T-cell proliferation compared to the peptides alone. nih.gov This suggests that linking the IL-1β fragment is instrumental in augmenting the immune response against otherwise weak antigens. nih.gov

Liposomal Delivery Systems

Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as effective delivery vehicles for vaccine antigens and adjuvants. frontiersin.orgchalmers.se They can protect the encapsulated cargo and enhance its delivery to antigen-presenting cells. frontiersin.org The use of liposomes has been explored in conjunction with IL-1β (163-171) peptide conjugates to further boost immune responses.

In studies with RESA peptide-IL-1β conjugates, delivery via liposomes resulted in maximal antibody production in mice. nih.gov The antibody levels achieved with a liposomal formulation were comparable to those seen with the peptide conjugate administered with alum, a traditional adjuvant. nih.gov Furthermore, liposome-delivered conjugates predominantly induced IgG2a/2b antibody isotypes, which are associated with a Th1-type immune response, important for clearing certain pathogens. nih.gov In vitro assays showed that antibodies generated by the liposomal formulation of the peptide conjugates led to a high degree of inhibition (80-87%) of merozoite reinvasion, demonstrating the functional efficacy of the induced immune response. nih.gov

Polymeric Microparticles (e.g., Polylactic Acid)

Biodegradable polymeric microparticles, such as those formulated with polylactic acid (PLA), are another advanced delivery system used in vaccine development. plos.orguiowa.edu These particles can provide controlled release of the encapsulated antigen and adjuvant, leading to sustained exposure to the immune system and eliciting strong cellular and humoral immune responses. plos.orguiowa.edu

This technology has been applied in the development of an IL-1β-targeted epitope peptide vaccine. plos.org In this formulation, an immunogenic peptide composed of a neutralizing peptide of IL-1β and the VQGEESNDK sequence (163-171) was used as the immunogen. plos.org This chimeric peptide was adjuvanted with polylactic acid microparticles. plos.org Preclinical studies in a diabetic mouse model showed that this vaccine formulation elicited high antibody responses that could neutralize the biological activity of IL-1β. plos.org The use of PLA microparticles as an adjuvant is noted for its ability to induce robust immune responses and for its biocompatibility. plos.org

Integration into DNA Vaccines

The integration of the Interleukin-1beta (163-171) peptide into DNA vaccine constructs represents a strategic approach to enhance vaccine immunogenicity. This nonapeptide fragment of human IL-1β, with the amino acid sequence VQGEESNDK, has been identified as a potent immunostimulatory domain. nih.govnih.gov A key advantage of this peptide is its ability to replicate the adjuvant effects of the full IL-1β molecule without inducing its associated inflammatory side effects. nih.govnih.gov In the context of DNA vaccines, the genetic sequence encoding this peptide is incorporated into the plasmid DNA, allowing for its co-expression with the target antigen.

Preclinical research has demonstrated that the inclusion of the DNA sequence for IL-1β (163-171) can significantly augment both humoral and cellular immune responses to the co-delivered antigen. nih.govresearchgate.net This strategy leverages the peptide's ability to stimulate T-cell activation and proliferation, a critical component of a robust and lasting immune response. nih.govmedchemexpress.com The DNA fragment encoding the IL-1β (163-171) peptide is considered a promising candidate as a genetic adjuvant for DNA vaccines against various pathogens. nih.govresearchgate.netresearchgate.net

Research Findings on IL-1β (163-171) in DNA Vaccines

Studies have explored the fusion of the DNA fragment encoding the human IL-1β (163-171) peptide to DNA vaccines for various diseases. A notable example is its use in a DNA vaccine against the foot-and-mouth disease virus (FMDV). nih.govresearchgate.net In this preclinical model, mice immunized with the FMDV DNA vaccine containing the IL-1β (163-171) sequence exhibited significantly enhanced FMDV-specific antibody production and T-cell proliferation compared to mice that received the FMDV DNA vaccine alone. nih.govresearchgate.net

The underlying mechanism for this enhanced immunogenicity is attributed to the peptide's role in amplifying immune responses to foreign antigens. nih.govresearchgate.net The IL-1β (163-171) fragment is essential for binding to the IL-1 receptor-1, which initiates a signaling cascade that promotes immune activation. nih.govresearchgate.net By integrating this peptide into a DNA vaccine, it is possible to harness these immunostimulatory properties while avoiding the inflammatory activities associated with the complete IL-1 protein. nih.govnih.govresearchgate.net

Below is a data table summarizing the findings from a preclinical study investigating the integration of IL-1β (163-171) into a DNA vaccine.

| Vaccine Construct | Key Immune Response Measured | Observed Outcome | Reference |

|---|---|---|---|

| FMDV DNA Vaccine fused with DNA encoding human IL-1β (163-171) | FMDV-specific antibody response | Significant increase compared to FMDV DNA vaccine alone | nih.gov |

| FMDV DNA Vaccine fused with DNA encoding human IL-1β (163-171) | T cell proliferation | Significant increase compared to FMDV DNA vaccine alone | nih.gov |

In silico design of complex DNA vaccines has also incorporated the IL-1β (163-171) peptide, referred to as the Sclavo peptide, as a built-in adjuvant. researchgate.net In one such design for a vaccine against Chlamydia trachomatis, the sequence for the Sclavo peptide was placed at the N-terminal of a CD4+ T-cell construct to enhance its immunogenicity. researchgate.net This computational approach underscores the recognized potential of this peptide as a genetic adjuvant in modern vaccine development.

The versatility of integrating the IL-1β (163-171) sequence is also noteworthy. It can be physically linked to the antigen within the same open reading frame or used as a discrete peptide co-expressed with the antigen. nih.gov This flexibility allows for various strategies in the rational design of novel and more effective DNA vaccines. nih.gov

| Adjuvant Strategy | Methodology | Rationale | Reference |

|---|---|---|---|

| Genetic Fusion | The DNA sequence of IL-1β (163-171) is fused to the DNA sequence of the target antigen. | Ensures co-expression and localized adjuvant effect with the antigen. | nih.gov |

| In Silico Design | Computational modeling to integrate the IL-1β (163-171) sequence into a multi-epitope vaccine construct. | Optimizes the placement and expression of the adjuvant peptide for enhanced immunogenicity. | researchgate.net |

Future Directions and Emerging Research Avenues for Interleukin 1beta 163 171

Development of Next-Generation Immunotherapeutics

The primary focus of research into IL-1β (163-171) is its development as a safe and effective vaccine adjuvant nih.govresearchgate.netoup.com. It is considered a potent adjuvant that enhances the immune response in various experimental settings medchemexpress.com. Its ability to stimulate T-cell activation and augment antibody responses to both T-helper dependent and independent antigens makes it a strong candidate for inclusion in vaccines against infectious diseases and cancer oup.commedchemexpress.com.

Current research avenues include:

Conjugate Vaccines: Chemically linking the IL-1β (163-171) peptide to synthetic antigens is a key strategy. This approach has been explored for vaccines against pathogens like Plasmodium falciparum (malaria) and HIV nih.govcel-sci.com. By creating a single molecule containing both the antigen and a potent adjuvant, this method ensures co-delivery to immune cells, potentially increasing T-cell specific immune responses cel-sci.com.

Cancer Immunotherapy: The peptide has shown potential in recruiting anti-tumor reactivity medchemexpress.com. In preclinical models of a poorly immunogenic fibrosarcoma, daily administration of the peptide induced a consistent, albeit limited, inhibition of tumor growth medchemexpress.com. Further development involves incorporating the peptide into cancer vaccines, such as those targeting dendritic cells, to enhance the anti-tumor immune response medscape.com.

DNA Vaccines: A novel approach involves the use of a DNA fragment that encodes for the IL-1β (163-171) peptide. This genetic adjuvant can be incorporated into DNA vaccines to enhance the immune responses they elicit, representing a new generation of vaccine technology researchgate.net.

Internal Adjuvants: In the development of vaccines targeting IL-1β itself for conditions like type 2 diabetes, the 163-171 sequence has been incorporated into the immunogenic peptide. This allows the vaccine to have a built-in, non-inflammatory adjuvant, enhancing its own immunogenicity without causing systemic toxicity plos.org.

Exploration of Novel Therapeutic Applications beyond Current Scope

While its role as a vaccine adjuvant is well-established, the unique profile of IL-1β (163-171) opens doors to other therapeutic areas. The separation of immunostimulatory from inflammatory effects is a rare and valuable characteristic that could be exploited in conditions where a targeted immune boost is needed without exacerbating inflammation.

Emerging applications being explored include:

Immune Restoration: Research has shown that the 163-171 fragment can stimulate and restore immune responses in vivo medchemexpress.com. This suggests potential applications in immunocompromised individuals, where a safe enhancement of immune function is required.

Targeted Immunomodulation for Chronic Diseases: An IL-1β-targeted vaccine developed for a diabetic mouse model incorporated the 163-171 sequence as a safe adjuvant. The vaccine successfully elicited neutralizing antibodies against IL-1β, improved glucose tolerance, and protected insulin-producing β-cells, showcasing a novel therapeutic strategy for metabolic diseases plos.org.

Modulating Malaria Vaccine Response: The peptide has been shown to modulate the immune response to synthetic peptides of the RESA (ring erythrocyte surface antigen) of Plasmodium falciparum, a key target for malaria vaccines nih.gov. This indicates its potential to improve the efficacy of subunit vaccines against complex pathogens.

Advanced Mechanistic Elucidation of Receptor-Independent Pathways

A defining characteristic of Interleukin-1beta (163-171) is that it exerts its immunostimulatory effects without binding to the classical Interleukin-1 receptor (IL-1R) medchemexpress.com. This receptor-independent mechanism is a critical area of ongoing research, as it distinguishes the peptide's activity from the pro-inflammatory signaling of the parent IL-1β molecule medchemexpress.comresearchgate.net.

The full IL-1β protein signals by binding to the IL-1R1 receptor, which then recruits a co-receptor to initiate a signaling cascade leading to inflammation frontiersin.orgfrontiersin.org. The 163-171 fragment, however, does not bind to this receptor, yet it is still a potent T-cell activator peptide.commedchemexpress.com. This suggests that it interacts with different cellular components or pathways to stimulate the immune system. Some hypotheses suggest that IL-1β may have originally evolved with receptor-independent functions, which are retained in this fragment nih.gov. Elucidating the precise molecular targets and intracellular signaling pathways activated by IL-1β (163-171) is a key goal for future research. Understanding this unique mechanism will allow for more rational design of immunotherapeutics and could reveal novel pathways for immune modulation.

Comparative Analysis with Full-Length IL-1β and Other Related Fragments

The therapeutic potential of IL-1β (163-171) is best understood by comparing its biological activities directly with those of the full-length native IL-1β protein. Numerous studies have highlighted a clear dissociation between the immunostimulatory and inflammatory effects.

Immunostimulation: Both full-length IL-1β and the 163-171 fragment demonstrate potent immunostimulating activity. They can enhance antibody responses to antigens and activate T cells oup.commedchemexpress.comnih.gov. The degree of stimulation of antibody-producing cells by the peptide has been shown to be comparable to that caused by the native human IL-1β nih.gov.

Inflammatory and Other Activities: This is where the two molecules diverge significantly. Full-length IL-1β is a potent pro-inflammatory cytokine with a range of associated effects that are absent in the 163-171 fragment peptide.comnih.gov. For example, full-length IL-1β causes a dose-dependent enhancement of bone resorption, an effect not seen with the 163-171 peptide nih.gov. Furthermore, an IL-1β-targeted vaccine that used the 163-171 sequence as an adjuvant induced significantly lower serum concentrations of the inflammatory cytokine IL-6 compared to full-length IL-1β, indicating a much safer profile plos.org.

Table 1: Comparative Biological Activities of Full-Length IL-1β vs. IL-1β (163-171) Fragment

| Biological Activity | Full-Length Interleukin-1β | Interleukin-1β (163-171) Fragment | Source(s) |

|---|---|---|---|

| T-Cell Activation | Yes | Yes | medchemexpress.com, peptide.com |

| Adjuvant Activity | Yes | Yes | medchemexpress.com, oup.com, nih.gov |

| Antibody Response Enhancement | Yes | Yes | oup.com, nih.gov |

| Binding to IL-1 Receptor | Yes | No | medchemexpress.com |

| Pro-inflammatory Properties | Yes | No | peptide.com, nih.gov |

| Bone Resorption Stimulation | Yes | No | nih.gov |

| Induction of IL-6 | Yes | Significantly Lower/None | plos.org |

This comparative profile underscores why the IL-1β (163-171) fragment is considered a promising candidate for next-generation immunotherapeutics, offering the desired adjuvant effects without the harmful side effects of its parent molecule nih.govnih.gov.

Optimization of Delivery and Efficacy in Preclinical Models

To translate the potential of Interleukin-1beta (163-171) into effective clinical applications, optimizing its delivery is crucial. As a small peptide, it can be susceptible to rapid degradation and clearance in vivo. Research is focused on developing advanced delivery systems to improve its stability, bioavailability, and targeting to immune cells.

Several strategies have been investigated in preclinical models:

Liposomal Encapsulation: Delivering the 163-171 peptide within liposomes has been shown to maximize antibody production when used as an adjuvant with a malaria peptide antigen nih.gov. Liposomes can protect the peptide from degradation and facilitate its uptake by antigen-presenting cells nih.gov. Formulations have also been designed to specifically target dendritic cells for cancer vaccine applications medscape.com.

Biodegradable Microspheres: Polylactic acid (PLA) microparticles have been used as an adjuvant and delivery system for an IL-1β-targeted vaccine containing the 163-171 sequence plos.org. These biodegradable polymers allow for the controlled release of the immunogenic peptide, potentially leading to a more sustained and robust immune response plos.org.

Direct Conjugation: As mentioned previously, chemically linking the peptide directly to an antigen (e.g., from HIV or malaria) is a powerful delivery strategy nih.govcel-sci.com. This ensures that the antigen and the adjuvant are delivered to the same immune cell at the same time, which is critical for an effective immune response nih.gov.

Genetic Delivery: The use of a DNA vaccine encoding the 163-171 peptide represents an innovative delivery method. This approach leverages the host cell machinery to produce the peptide adjuvant alongside the antigen, potentially leading to enhanced and prolonged immune stimulation researchgate.net.

Table 2: Preclinical Delivery Strategies for Interleukin-1beta (163-171)

| Delivery Method | Application/Model | Observed Outcome | Source(s) |

|---|---|---|---|

| Liposomes | Malaria Vaccine (Mouse Model) | Maximized antibody production compared to peptide in alum. | nih.gov |

| Biodegradable Microspheres (PLA) | Type 2 Diabetes Vaccine (Mouse Model) | Elicited high, neutralizing antibody responses with low inflammatory activity. | plos.org |

| Direct Chemical Conjugation | HIV Peptide Vaccine | Increased T-cell specific immune responses. | cel-sci.com |

| DNA-Encoded Peptide | Foot-and-Mouth Disease DNA Vaccine (Mouse Model) | Enhanced the immune responses elicited by the DNA vaccine. | researchgate.net |

Continued refinement of these delivery systems is essential for maximizing the therapeutic efficacy of IL-1β (163-171) in future clinical trials.

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the biological activity of Interleukin-1beta (163-171) in vitro?

- Methodological Answer :

- ELISA-Based Quantification : Use enzyme-linked immunosorbent assays (ELISA) to measure cytokine release, ensuring proper calibration with recombinant IL-1β standards and validation against negative controls .

- HPLC Purity Assessment : Confirm peptide purity (≥99%) via high-performance liquid chromatography (HPLC) with UV detection at 214 nm, as impurities can skew functional assays .

- Inflammasome Activation Assays : Co-culture with primary macrophages and measure caspase-1 activation via Western blot or fluorogenic substrates, ensuring LPS/ATP priming for NLRP3 inflammasome induction .

- Replication : Follow guidelines for experimental reproducibility by detailing protocols in the main text (e.g., reagent concentrations, incubation times) and depositing raw data in supplementary materials .

Q. How should researchers design experiments to assess the stability of Interleukin-1beta (163-171) under physiological conditions?

- Methodological Answer :

- Degradation Kinetics : Incubate the peptide in simulated bodily fluids (e.g., serum, PBS at pH 7.4) and quantify degradation over time using mass spectrometry or SDS-PAGE .

- Temperature Sensitivity : Test stability at 4°C, 25°C, and 37°C, comparing lyophilized vs. liquid formulations .

- Statistical Rigor : Perform triplicate experiments and report mean ± SEM, incorporating uncertainty analysis in degradation rate calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of Interleukin-1beta (163-171)-mediated inflammatory signaling across different cell types?

- Methodological Answer :

- Systematic Meta-Analysis : Conduct a PRISMA-guided review to identify confounding variables (e.g., cell lineage, priming protocols) and compare studies using standardized effect size metrics .

- Cross-Validation : Replicate key experiments in parallel using primary human monocytes, THP-1 cells, and murine bone marrow-derived macrophages to assess species- or cell-type-specific effects .

- Data Transparency : Publish raw datasets (e.g., flow cytometry plots, cytokine arrays) in supplementary materials to enable independent verification .

Q. What strategies optimize the experimental conditions for studying Interleukin-1beta (163-171)-induced inflammasome activation in complex disease models (e.g., Parkinson’s disease)?

- Methodological Answer :

- Model Selection : Use LPS-primed microglial cultures or α-synuclein pre-formed fibril (PFF) models to mimic neuroinflammatory environments, as seen in Parkinsonian studies .

- Endpoint Multiplexing : Combine IL-1β ELISA with pyroptosis markers (LDH release) and ASC speck imaging to capture inflammasome activity holistically .

- Ethical Compliance : Obtain institutional ethics approval for animal/human tissue use and document protocols in the "Materials and Methods" section .

Q. How should researchers address variability in Interleukin-1beta (163-171) bioactivity assays caused by batch-to-batch peptide synthesis differences?

- Methodological Answer :

- Quality Control : Require vendors to provide mass spectrometry and amino acid analysis certificates for each batch, and validate bioactivity in-house via dose-response curves .

- Normalization : Use internal controls (e.g., commercial IL-1β standards) to normalize activity across experiments and report batch-specific data in supplementary tables .

- Collaborative Validation : Share peptide aliquots with collaborating labs to cross-verify findings and reduce inter-lab variability .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Interleukin-1beta (163-171) in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response data to sigmoidal curves (e.g., log[agonist] vs. response) using software like GraphPad Prism, reporting EC50 values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test to exclude outliers in triplicate measurements, ensuring biological replicates (n ≥ 5) for robust statistical power .

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity in experimental designs .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when using Interleukin-1beta (163-171) in human-derived cell models?

- Methodological Answer :

- Informed Consent : Document donor consent for human primary cell use (e.g., peripheral blood mononuclear cells) and anonymize data in publications .

- Biosafety Protocols : Adhere to BSL-2 guidelines for handling human samples, including decontamination procedures and waste disposal .

- Conflict of Interest Disclosure : Declare funding sources and vendor relationships (e.g., peptide synthesis companies) in the "Acknowledgments" or "Competing Interests" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.